molecular formula C10H13NO2 B2604628 N-methyl-2-phenylalanine CAS No. 1157936-25-8

N-methyl-2-phenylalanine

Cat. No. B2604628
M. Wt: 179.219
InChI Key: CNCXSFDPQFYHDR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“N-methyl-2-phenylalanine” is a derivative of the amino acid phenylalanine . It has a molecular formula of C10H13NO2 . It can be viewed as a benzyl group substituted for the methyl group of alanine, or a phenyl group in place of a terminal hydrogen of alanine .


Synthesis Analysis

The synthesis of N-methylated polypeptides, which includes N-methyl-2-phenylalanine, involves the ring-opening polymerization (ROP) of N-carboxy anhydrides (NCAs) . Another method involves the enzymatic system using a novel enzyme, N-methyl-L-amino acid dehydrogenase from Pseudomonas putida ATCC12633 .


Molecular Structure Analysis

The molecular structure of N-methyl-2-phenylalanine consists of a phenyl group attached to the second carbon atom of the alanine backbone . The nitrogen atom in the amino group is also bonded to a methyl group .


Physical And Chemical Properties Analysis

N-methyl-2-phenylalanine is a solid compound with a molecular weight of 179.216 Da . It has a density of 1.2±0.1 g/cm3, a boiling point of 355.5±25.0 °C at 760 mmHg, and a flash point of 168.8±23.2 °C .

Scientific Research Applications

  • Enzymatic Synthesis : Muramatsu et al. (2004) described an enzymatic system for synthesizing N-methyl- l -phenylalanine from phenylpyruvic acid and methylamine. This process involves a novel enzyme, N-methyl- l -amino acid dehydrogenase, from Pseudomonas putida, and has been found to produce N-methyl- l -phenylalanine with high yield and enantiomeric excess. This compound serves as a chiral building block for the synthesis of pharmacologically active products (Muramatsu et al., 2004).

  • Conformational Analysis : Walther (1987) conducted a study on the computation of stable conformations of N-methyl-N-acetyl-aminoacidamides of various amino acids including phenylalanine. The conformations were analyzed using the EPEN/2-model, developed for investigating peptides. The stable conformations calculated were in qualitative agreement with experimental results obtained in unpolar solvents (Walther, 1987).

  • Deuterium Labeled Phenylalanine : Mosin et al. (2014) explored the preparative microbial synthesis of amino acids labeled with stable isotopes, such as deuterium, using L-phenylalanine as an example. This process involves the use of Brevibacterium methylicum, a facultative methylotrophic bacterium, and is significant for biomedical applications (Mosin et al., 2014).

  • Electrochemical Sensors and Biosensors : Dinu and Apetrei (2020) reviewed electrochemical sensors and biosensors used in the electroanalysis of phenylalanine. This research is crucial as phenylalanine levels in biological fluids provide important health status information, and electrochemical sensors offer a sensitive method for its detection (Dinu & Apetrei, 2020).

properties

IUPAC Name

2-(methylamino)-2-phenylpropanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13NO2/c1-10(11-2,9(12)13)8-6-4-3-5-7-8/h3-7,11H,1-2H3,(H,12,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CNCXSFDPQFYHDR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC=CC=C1)(C(=O)O)NC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

179.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-methyl-2-phenylalanine

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